3-Benzylimidazo[1,5-a]pyridine

Coordination Chemistry Ligand Design Organometallic Synthesis

3-Benzylimidazo[1,5-a]pyridine (CAS 96953-45-6) resolves substitution-dependent variability in imidazo[1,5-a]pyridine research. This well-characterized heterocycle (mp 80°C, pKa 8.30, MW 208.26) offers validated utility across three domains: • Organometallic chemistry: Forms crystalline Pd(II) and Pt(II) complexes with distinct steric/electronic profiles vs. C3-aryl analogs. • Antimicrobial SAR: The C3-benzyl group enables >500-fold potency tuning (MIC 0.78-400 μg/mL) via para-substitution. • Fluorescent materials: Leverages intrinsic large Stokes shift for probe and OLED development. Supplied at ≥95% purity. In stock for immediate dispatch.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B14003806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylimidazo[1,5-a]pyridine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=C3N2C=CC=C3
InChIInChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-14-15-11-13-8-4-5-9-16(13)14/h1-9,11H,10H2
InChIKeyGVWJGAXMSKFSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzylimidazo[1,5-a]pyridine Physicochemical Profile


3-Benzylimidazo[1,5-a]pyridine (CAS: 96953-45-6) is a fused aromatic heterocycle belonging to the imidazo[1,5-a]pyridine class, a scaffold recognized for its utility in medicinal chemistry and materials science [1]. The compound features a benzyl substituent at the 3-position (C14H12N2, MW 208.26), which confers distinct lipophilicity and structural rigidity compared to parent imidazo[1,5-a]pyridine [2]. Reported physicochemical parameters include a melting point of 80 °C (from cyclohexane), a predicted density of 1.10±0.1 g/cm³, and a predicted pKa of 8.30±0.30 . These baseline properties establish the compound as a well-defined, synthetically accessible building block for downstream functionalization and ligand design.

C3-Substitution Effects on Imidazo[1,5-a]pyridine Scaffolds


The imidazo[1,5-a]pyridine core is a privileged scaffold, but its biological and chemical behavior is exquisitely sensitive to substitution patterns, rendering generic interconversion between analogs unreliable [1]. The nature of the C3-substituent directly modulates electronic distribution, steric bulk, and lipophilicity, which in turn governs target binding affinity, metal coordination geometry, and photophysical properties [2]. For instance, antimicrobial activity within a series of hexahydroimidazo[1,5-a]pyridinium bromides varied dramatically (MIC: 0.78–400 μg/mL) depending solely on the benzyl substituent, with electron-withdrawing groups at the para-position conferring enhanced potency [3]. Similarly, in Pd(II) and Pt(II) complexes, the switch from a C3-aryl (phenyl) to a C3-benzyl group alters ligand steric profile and coordination behavior, directly impacting the complex's structural and catalytic properties [4]. Therefore, selecting 3-Benzylimidazo[1,5-a]pyridine over a closely related analog is a critical decision driven by precise structural requirements for a given application.

3-Benzylimidazo[1,5-a]pyridine Comparative Evidence


C3-Benzyl vs. C3-Aryl Ligand Effects in Pd(II)/Pt(II) Complexes

In a direct comparative study, the ligand 1-(2-pyridyl)-3-benzylimidazo[1,5-a]pyridine (L4) was synthesized and its coordination behavior with Pd(II) and Pt(II) was characterized alongside its C3-aryl analogs (phenyl, L1; o-tolyl, L2; mesityl, L3) [1]. The L4 ligand forms stable [Pt(L4)Cl2] complexes (8) via N,N-chelation, as confirmed by X-ray crystallography [2]. DFT calculations further revealed that the increased angle steric strain in these imidazopyridine complexes, compared to analogous bipyridine complexes, is a key factor governing their chemical inertia towards metalation, a property directly influenced by the C3 substituent [3].

Coordination Chemistry Ligand Design Organometallic Synthesis

C3-Benzyl Substitution and Antimicrobial Potency

While direct antimicrobial data for 3-benzylimidazo[1,5-a]pyridine is absent, a systematic SAR study on a closely related class—hexahydroimidazo[1,5-a]pyridinium bromides—provides strong class-level inference on the functional impact of the benzyl substituent [1]. In this series, varying the benzyl substituent on the imidazo[1,5-a]pyridine core resulted in a >500-fold range of antimicrobial activity, with MIC values spanning from 0.78 to 400 μg/mL across ten pathogenic strains [2]. Compounds bearing electron-withdrawing substituents (Cl, CN, CF3) at the para-position of the phenyl ring exhibited markedly enhanced antibacterial and antifungal activity compared to unsubstituted (H) or electron-donating (CH3, tBu) analogs [3]. The observed poor correlation between antimicrobial activity and ClogP (calculated partition coefficient) indicates that substituent effects on activity are not merely driven by global lipophilicity, but by specific electronic and steric interactions with biological targets [4].

Antimicrobial Agents SAR Medicinal Chemistry

Melting Point and pKa Compared to Parent Scaffold

3-Benzylimidazo[1,5-a]pyridine exhibits a defined melting point of 80 °C (from cyclohexane), which is significantly higher than the liquid or low-melting character of many simpler imidazo[1,5-a]pyridine derivatives, facilitating crystalline handling and purification . Its predicted pKa of 8.30±0.30 indicates weak basicity, positioning it as a neutral compound under physiological conditions (pH 7.4) . This is in contrast to unsubstituted imidazo[1,5-a]pyridine, which has a lower pKa (~6-7) and may be partially protonated at neutral pH. The predicted density of 1.10±0.1 g/cm³ provides a reference for accurate weighing and solution preparation .

Physicochemical Characterization Pre-formulation Compound Handling

Luminescence Properties vs. Imidazo[1,2-a]pyridine Isomer

Imidazo[1,5-a]pyridine derivatives are widely recognized for their luminescent properties, which are distinct from those of the more pharmacologically studied imidazo[1,2-a]pyridine isomer [1]. The imidazo[1,5-a]pyridine core exhibits high fluorescence quantum yields (ФF up to 0.5-0.8 in some derivatives) and large Stokes shifts (>100 nm), making it a preferred scaffold for developing fluorescent probes and optoelectronic materials [2]. While specific quantum yield data for 3-Benzylimidazo[1,5-a]pyridine is not reported, its classification within this luminescent family implies inherent photophysical utility. The benzyl substituent can further modulate emission wavelength and quantum yield through electronic and steric effects, providing a tunable handle for materials design [3].

Fluorescent Probes Optoelectronics Imaging Agents

3-Benzylimidazo[1,5-a]pyridine Application Scenarios


Synthesis of Tunable Pd(II) and Pt(II) Organometallic Complexes

Based on the direct head-to-head evidence demonstrating the successful coordination of 3-Benzylimidazo[1,5-a]pyridine derivatives (as ligand L4) to both Pd(II) and Pt(II) to form well-defined, crystalline complexes [1], this compound is a validated building block for organometallic chemistry. Researchers developing new catalysts, anticancer metallodrugs, or luminescent metal complexes can procure this ligand to access a sterically and electronically distinct coordination sphere compared to C3-aryl analogs, enabling systematic SAR studies in inorganic and materials chemistry.

Medicinal Chemistry Hit-to-Lead Optimization for Antimicrobials

Leveraging the class-level SAR inference that the benzyl substituent on the imidazo[1,5-a]pyridine core is a critical determinant of antimicrobial potency [2], this compound serves as a strategic starting point for medicinal chemistry programs targeting bacterial or fungal infections. By procuring the core scaffold, medicinal chemists can perform further functionalization on the benzyl ring (e.g., introducing electron-withdrawing groups) to systematically enhance activity against specific pathogens, guided by the established SAR that potency is tunable across a >500-fold range (MIC: 0.78–400 μg/mL) [3].

Development of Fluorescent Probes and Optoelectronic Materials

Given the well-documented class-level property that imidazo[1,5-a]pyridine derivatives are highly luminescent with large Stokes shifts [4], this compound can be procured as a fluorescent core for further derivatization. Materials scientists and chemical biologists can functionalize the benzyl or pyridine positions to create novel fluorophores for cellular imaging, chemical sensing, or as active layers in organic light-emitting diodes (OLEDs), capitalizing on the scaffold's inherent photophysical advantages over the more common imidazo[1,2-a]pyridine isomer.

Pre-formulation and Early-Stage Drug Discovery Profiling

The defined physicochemical properties of this compound—including a melting point of 80 °C, which confirms its solid-state handling advantages, and a predicted pKa of 8.30, indicating its neutral state at physiological pH —make it a reliable candidate for early-stage drug discovery assays. Procurement is justified for teams requiring a well-characterized heterocyclic building block for solubility, permeability, and preliminary pharmacokinetic studies, where its benzyl group contributes a predictable logP increment for optimizing blood-brain barrier penetration or cellular uptake.

Technical Documentation Hub

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